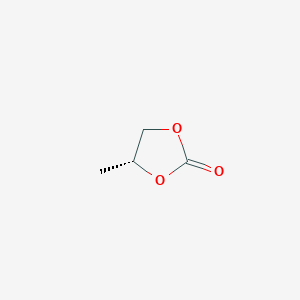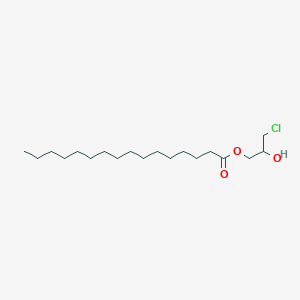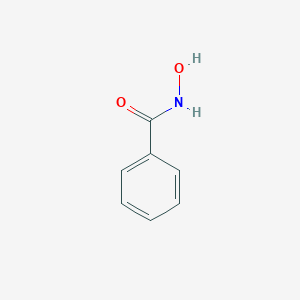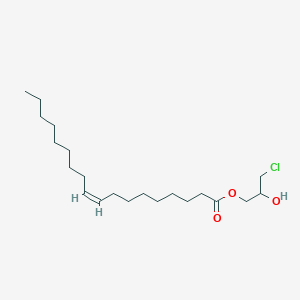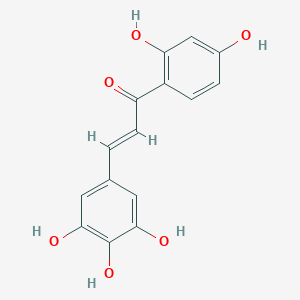![molecular formula C12H17NO5 B016719 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid CAS No. 72748-87-9](/img/structure/B16719.png)
4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclohexene derivatives, similar to "4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid," often involves complex chemical reactions. For instance, the diastereoselective synthesis of related cyclohexene skeletons utilizes readily available L-serine, highlighting the versatility of starting materials in synthesis routes. Key steps in such syntheses include ring-closing metathesis and diastereoselective Grignard reactions, with the absolute configurations of key intermediates confirmed by two-dimensional NMR studies (Cong & Yao, 2006).
Molecular Structure Analysis
The molecular structure of cyclohexane and cyclohexene derivatives is often characterized by their cyclic nature and the presence of functional groups attached to the ring. NMR spectroscopy and X-ray crystallography are pivotal in determining the absolute configuration and detailed structural characteristics of such compounds. For example, studies have shown that cyclohexene derivatives can adopt specific configurations based on the stereochemistry of the substituents, which significantly influences their chemical behavior and reactivity.
Chemical Reactions and Properties
Cyclohexene derivatives participate in a variety of chemical reactions, including bromination, epoxidation, and Diels-Alder reactions. These reactions can lead to a wide range of products, depending on the substituents and reaction conditions. For instance, bromination of cyclohexene derivatives can result in mixtures of trans-dibromo derivatives, showcasing the compound's versatility in chemical synthesis (Bellucci, Marioni, & Marsili, 1972).
Applications De Recherche Scientifique
Catalytic Oxidation and Synthesis
The oxidation of cyclohexene, a reaction closely related to the derivatives of cyclohexane such as 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid, is a vital process in chemical industry. It leads to a variety of products with different oxidation states and functional groups, including adipic acid and cyclohexanone, which are crucial intermediates for nylon synthesis and other applications. Controlled oxidation processes that can selectively afford targeted products are of significant value for both academic and industrial applications, as highlighted by Cao et al. (2018) in their review on the advancements in the selective catalytic oxidation of cyclohexene Cao et al., 2018.
Degradation and Stability Studies
The study on the stability and degradation of nitisinone (NTBC), which shares functional similarities with the carboxylic acid groups in 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid, provides insights into the environmental and metabolic fate of such compounds. Barchańska et al. (2019) employed LC-MS/MS to study NTBC's degradation under various conditions, revealing the formation of stable degradation products that could have implications for environmental stability and medical applications Barchańska et al., 2019.
Biotechnological and Medicinal Applications
Research into the biotechnological and medicinal applications of compounds structurally related to 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid, such as levulinic acid and its derivatives, illustrates the potential for these types of molecules in drug synthesis and treatment strategies. Zhang et al. (2021) review the application of levulinic acid in cancer treatment, medical materials, and other fields, underscoring the compound's versatility and potential in drug synthesis and as a pharmaceutical intermediate Zhang et al., 2021.
Propriétés
IUPAC Name |
4-[(3-carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c14-10(5-6-11(15)16)13-7-8-1-3-9(4-2-8)12(17)18/h5-6,8-9H,1-4,7H2,(H,13,14)(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEDBGCHJRFAAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425034 |
Source


|
| Record name | CBDivE_013976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid | |
CAS RN |
72748-87-9 |
Source


|
| Record name | 4-[[(3-Carboxy-1-oxo-2-propen-1-yl)amino]methyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72748-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CBDivE_013976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


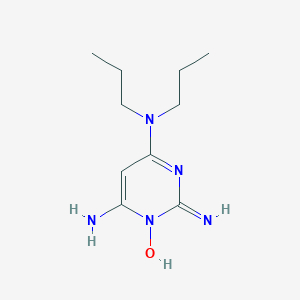
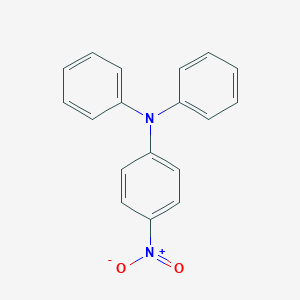
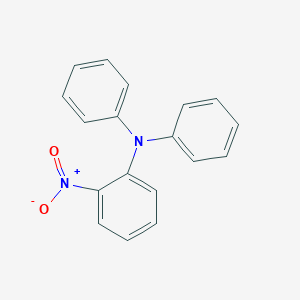

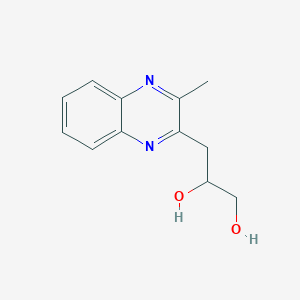
![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)

